molecular formula C₂₂H₁₅D₄NO₅ B1160553 3-O-Benzyl-4-O-methyl Tolcapone-d4

3-O-Benzyl-4-O-methyl Tolcapone-d4

Cat. No.: B1160553
M. Wt: 381.41
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Benzyl-4-O-methyl Tolcapone-d4 (C₁₅H₉D₄NO₅, MW 291.29) is a deuterated analog of Tolcapone, a catechol-O-methyltransferase (COMT) inhibitor used in Parkinson’s disease research. The compound features a benzyl group at the 3-O position, a methyl group at the 4-O position, and four deuterium substitutions on the aromatic ring . Its unlabeled counterpart (CAS 134612-80-9) is structurally characterized by a nitro-substituted benzophenone core, which contributes to its inhibitory activity . As a stable isotope-labeled metabolite, this deuterated variant is primarily utilized in pharmacokinetic and drug metabolism studies to track metabolic pathways and enzyme interactions without altering biological activity .

Properties

Molecular Formula

C₂₂H₁₅D₄NO₅

Molecular Weight

381.41

Synonyms

(3-Benzyloxy-4-methoxy-5-nitrophenyl)(4-methylphenyl)methanone-d4;  3-Benzyloxy-4-methoxy-4’-methyl-5-nitrobenzophenone-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 3-O-Benzyl-4-O-methyl Tolcapone-d4 and related compounds:

Compound Molecular Formula Molecular Weight Substituents Key Features References
3-O-Benzyl-4-O-methyl Tolcapone-d4 C₁₅H₉D₄NO₅ 291.29 3-O-Benzyl, 4-O-methyl, 4×D High lipophilicity, stable isotope
Tolcapone-d4 C₁₄H₇D₄NO₅ 277.27 3-hydroxy-4-methyl, 4×D COMT inhibitor, deuterated for metabolism studies
3-O-Methyltolcapone C₁₅H₁₃NO₅ 287.27 3-O-methyl, 4-hydroxy Improved BBB permeability, low toxicity
Compound 8 () C₂₃H₂₂O₃ 346.42 3-O-benzyl, 4-O-methyl, non-deuterated High amyloidosis inhibition, lipophilic
  • Deuterium Effect: Deuterium substitution slows metabolic degradation, extending half-life in vivo compared to non-deuterated analogs like Compound 8 .

Pharmacokinetic and Toxicity Profiles

  • Permeability : Benzyl-substituted derivatives (e.g., Compound 8) demonstrate high BBB permeability in vitro, a trait likely shared by the deuterated variant .
  • Toxicity : 3-O-Methyltolcapone analogs exhibit lower hepatotoxicity compared to parent Tolcapone, attributed to reduced reactive metabolite formation . The deuterated version may further mitigate toxicity by slowing metabolic activation .

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